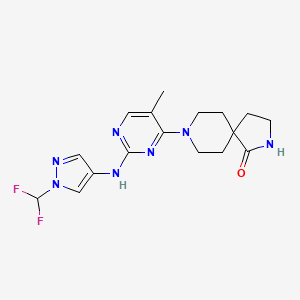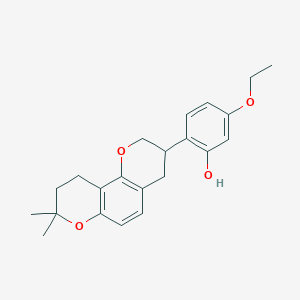
Thailanstatin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thailanstatin C is a natural product isolated from the bacterium Burkholderia thailandensis MSMB43These compounds inhibit pre-mRNA splicing by binding to a subunit of the human spliceosome, specifically splicing factor 3b .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thailanstatin C involves several steps, including the preparation of key fragments and their subsequent coupling. The (2Z,4S)-4-acetoxy-2-butenamide fragment is common to all spliceostatins/thailanstatins and can be synthesized through various routes . The preparation of the C-1–C-5 tetrahydropyran fragment typically utilizes sugar-derived precursors . The union of these fragments is achieved via a diene segment .
Industrial Production Methods:
化学反応の分析
Types of Reactions: Thailanstatin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s complex structure, which includes multiple stereocenters and functional groups, allows for diverse reactivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and catalysts for cyclization reactions. For example, the Heck/Saegusa-Ito cascade sequence is used to generate hydroxy α,β,γ,δ-unsaturated aldehyde precursors, followed by oxa-Michael cyclization to form tetrasubstituted dihydropyrans .
Major Products: The major products formed from these reactions include various tetrasubstituted dihydro- and tetrahydropyrans, which are key intermediates in the synthesis of this compound and its analogues .
科学的研究の応用
Thailanstatin C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a potent inhibitor of pre-mRNA splicing, making it a valuable tool for studying the splicing mechanism and its role in gene expression . Additionally, this compound exhibits strong antiproliferative activity against various human cancer cell lines, making it a promising candidate for cancer research and drug development .
作用機序
Thailanstatin C exerts its effects by inhibiting the spliceosome, a complex responsible for pre-mRNA splicing. It binds to splicing factor 3b, preventing the proper assembly of the spliceosome and thereby inhibiting the splicing process . This leads to the accumulation of unspliced pre-mRNA and a reduction in mature mRNA levels, ultimately resulting in cytotoxicity .
類似化合物との比較
Thailanstatin C is part of the spliceostatin/thailanstatin family, which includes other compounds such as thailanstatin A, thailanstatin B, and spliceostatin D . These compounds share a common structural framework but differ in specific functional groups and stereochemistry. This compound is unique due to its enhanced stability compared to other members of the family, which is attributed to the presence of an extra carboxyl moiety .
List of Similar Compounds:- Thailanstatin A
- Thailanstatin B
- Spliceostatin D
- FR901464
This compound stands out due to its potent cytotoxicity and stability, making it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C30H46ClNO9 |
|---|---|
分子量 |
600.1 g/mol |
IUPAC名 |
2-[(2S,4S,5R,6R)-4-(chloromethyl)-6-[(1E,3E)-5-[(2S,3S,5R,6R)-3,6-dimethyl-5-[[(Z,4S)-4-(2-methylpropanoyloxy)pent-2-enoyl]amino]oxan-2-yl]-3-methylpenta-1,3-dienyl]-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C30H46ClNO9/c1-17(2)29(37)39-20(5)9-12-26(33)32-23-13-19(4)24(40-21(23)6)10-7-18(3)8-11-25-28(36)30(38,16-31)15-22(41-25)14-27(34)35/h7-9,11-12,17,19-25,28,36,38H,10,13-16H2,1-6H3,(H,32,33)(H,34,35)/b11-8+,12-9-,18-7+/t19-,20-,21+,22+,23+,24-,25+,28+,30+/m0/s1 |
InChIキー |
IUEAQIHFZAHMMU-WEDQMBCXSA-N |
異性体SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@](C[C@H](O2)CC(=O)O)(CCl)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C(C)C |
正規SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)CC(=O)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



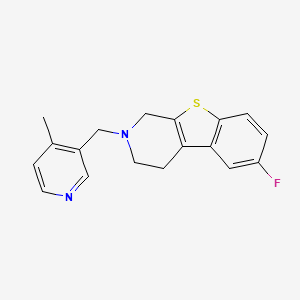
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)


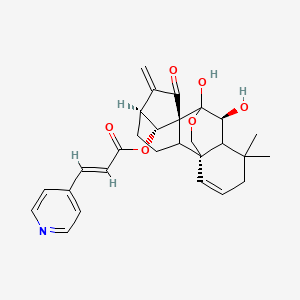
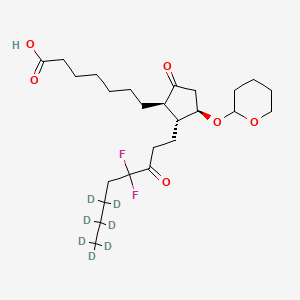
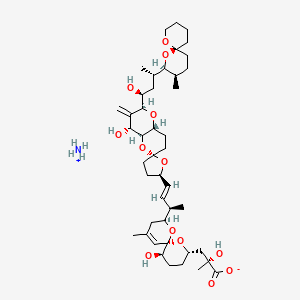
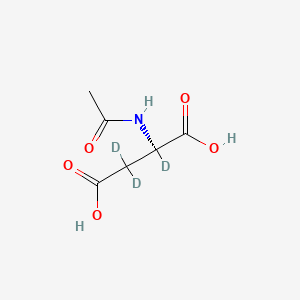
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)


